Borussertib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

硼鲁替尼是一种蛋白质激酶Akt(也称为蛋白激酶B)的共价变构抑制剂。它作为一种先导化合物被开发出来,由于其对Akt的强效活性而引起了人们的关注。 具体而言,它以令人印象深刻的0.8 nM的IC50值和2.2 nM的Ki值抑制Akt wt(野生型) 。Akt在细胞存活、生长和增殖中起着至关重要的作用,这使得硼鲁替尼成为研究和潜在治疗应用的令人兴奋的目标。

生化分析

Biochemical Properties

Borussertib interacts with the protein kinase Akt, specifically binding to two noncatalytic cysteines at positions 296 and 310 . This interaction involves the formation of a covalent bond with Cys296 . The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain, making this kinase suitable for highly specific allosteric modulation .

Cellular Effects

This compound has demonstrated strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . It influences cell function by inhibiting the Akt pathway, which plays a key role in cell proliferation, metabolism, and cell survival . Furthermore, this compound displayed antitumor activity in combination with the MEK inhibitor trametinib in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through a covalent-allosteric mode of action. It binds at the interdomain region between the kinase-domain and the PH-domain . The detailed view of the binding mode of this compound reveals covalent bond formation to Cys296 . This binding interaction leads to the stabilization of the inactive conformation of Akt, thereby inhibiting its activity .

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway

Subcellular Localization

It is known that the protein kinase Akt, the target of this compound, is found in various cellular compartments depending on its isoform . Akt1 is expressed ubiquitously and found in the cytosol as well as at the plasma membrane, whereas Akt2 can be found in muscle tissue and especially within mitochondria, while Akt3 is localized in the nucleus and shows high expression in neurons .

准备方法

合成路线: 硼鲁替尼的合成路线在文献中没有得到广泛的记录。 可提供定制合成服务以快速生产。

工业生产方法: 不幸的是,硼鲁替尼的具体工业规模生产方法仍未公开。研究人员主要依靠定制合成或学术实验室来获得这种化合物。

化学反应分析

反应类型: 硼鲁替尼可能经历各种化学反应,包括但不限于:

- 共价修饰:作为一种共价变构抑制剂,它与Akt形成稳定的键。

- 变构调节:硼鲁替尼与ATP结合口袋以外的位点结合,改变Akt的构象并抑制其活性。

常用试剂和条件: 硼鲁替尼合成中使用的确切试剂和条件是专有的。 了解其共价变构性质有助于了解其设计。

主要产物: 硼鲁替尼与Akt相互作用的主要产物是抑制Akt激酶活性。这种破坏影响参与细胞存活和增殖的下游信号通路。

科学研究应用

硼鲁替尼的应用涵盖了各种科学领域:

癌症研究: 研究其对肿瘤生长、转移和耐药性的影响。

细胞生物学: 研究Akt信号通路和细胞反应。

药物开发: 探索其作为抗癌药物的潜力。

作用机制

硼鲁替尼的作用机制包括:

共价结合: 它与Akt形成共价键,导致变构抑制。

下游效应: 通过抑制Akt,它会破坏下游通路,如mTOR,并促进凋亡。

相似化合物的比较

虽然详细的比较很少,但硼鲁替尼的独特之处在于其共价变构作用方式。类似化合物可能包括其他Akt抑制剂,如MK-2206和GDC-0068。

属性

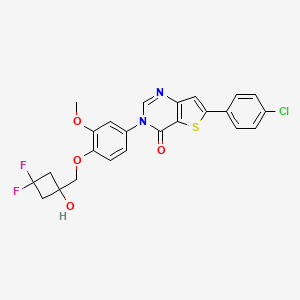

IUPAC Name |

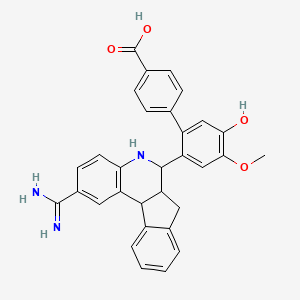

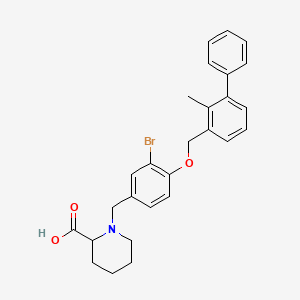

N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBRBOYWXDLHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Borussertib a unique AKT inhibitor and how does this impact its efficacy?

A1: Unlike many AKT inhibitors, this compound functions as a covalent-allosteric inhibitor. [] This means it binds to a site on AKT1 distinct from the active site, inducing a conformational change that prevents the enzyme from functioning. [, ] This unique mechanism of action potentially translates to higher selectivity for AKT1 and reduced off-target effects compared to traditional ATP-competitive inhibitors. Notably, this compound demonstrates promising antiproliferative activity against cancer cell lines with mutations in the PTEN, PI3K, and RAS signaling pathways, highlighting its potential therapeutic value. []

Q2: Has the interaction between this compound and AKT1 been structurally characterized?

A2: Yes, the crystal structure of this compound bound to autoinhibited AKT1 has been elucidated. [, ] This structural information provides crucial insights into the molecular interactions responsible for this compound's inhibitory activity and can be leveraged for further drug development efforts.

Q3: What is the preclinical evidence supporting this compound's use as a potential cancer treatment?

A3: this compound demonstrates significant antitumor activity in combination with the MEK inhibitor Trametinib in preclinical models. [] Specifically, patient-derived xenograft models of pancreatic and colon cancer harboring KRAS mutations showed promising responses to the combination therapy. [] These findings suggest this compound, especially in combination therapies, holds potential as a novel therapeutic strategy for KRAS-mutant cancers.

Q4: Where can I find more detailed data about this compound?

A4: The paper "Data for DCP probe this compound" [] suggests the existence of a more comprehensive dataset related to the compound. This likely includes information beyond what is presented in the provided abstracts. Exploring this resource could offer valuable insights into this compound's properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

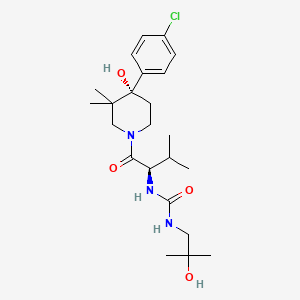

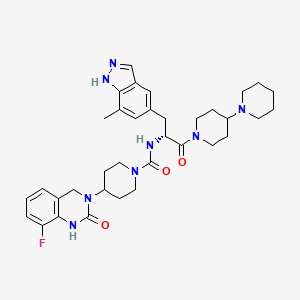

![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)

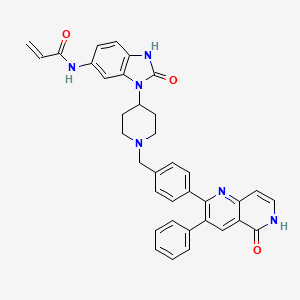

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)

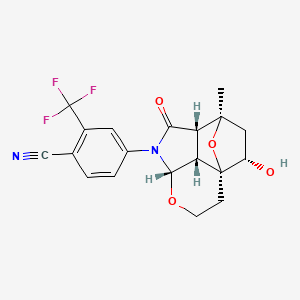

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

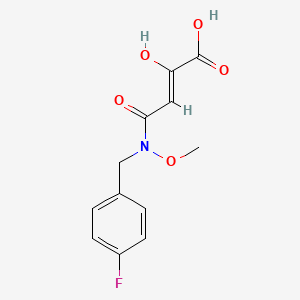

![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)

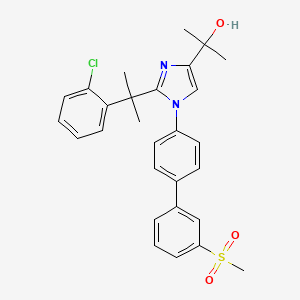

![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)